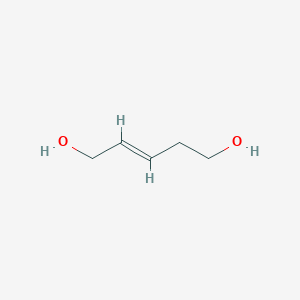

(E)-pent-2-ene-1,5-diol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H10O2 |

|---|---|

Molecular Weight |

102.13 g/mol |

IUPAC Name |

(E)-pent-2-ene-1,5-diol |

InChI |

InChI=1S/C5H10O2/c6-4-2-1-3-5-7/h1-2,6-7H,3-5H2/b2-1+ |

InChI Key |

YWZHEUFCDPRCAD-OWOJBTEDSA-N |

Isomeric SMILES |

C(CO)/C=C/CO |

Canonical SMILES |

C(CO)C=CCO |

Origin of Product |

United States |

Derivatives and Analogs of E Pent 2 Ene 1,5 Diol

Structural Modifications and Homologs of the Pentene Diol Skeleton

The versatility of the (E)-pent-2-ene-1,5-diol structure allows for a range of modifications, leading to a variety of analogs and homologs. These alterations can involve changes in the carbon chain length, the position of the double bond and hydroxyl groups, and the introduction of substituents.

Homologs , such as (E)-hex-3-ene-1,6-diol and (E)-but-2-ene-1,4-diol, represent the most direct structural analogs. The synthesis of these compounds often follows similar strategies to that of the parent pentene diol, typically involving the partial reduction of the corresponding alkynediols. For instance, (Z)-hex-3-ene-1,6-diol can be synthesized from (Z)-3-hexen-1-ol. lookchem.com Similarly, 2-butene-1,4-diol (B106632) is commonly produced through the selective hydrogenation of 2-butyne-1,4-diol. chemicalbook.com

Positional isomers offer another avenue for structural diversity. For example, shifting the double bond or the hydroxyl groups along the carbon chain can significantly impact the molecule's reactivity and physical properties.

Substituted analogs involve the introduction of various functional groups onto the pentene diol backbone. These modifications can be used to fine-tune the electronic and steric properties of the molecule, influencing its reactivity and potential applications. For example, the synthesis of 2-alkylbut-2-ene-1,4-diols has been reported through the one-step reduction of substituted butenolides. researchgate.net

Below is a table summarizing some of the structural modifications of the pentene diol skeleton:

| Compound Name | Chemical Formula | Modification from this compound | Key Synthetic Precursor |

| (E)-but-2-ene-1,4-diol | C4H8O2 | Shorter carbon chain (4 carbons) | 2-Butyne-1,4-diol |

| (E)-hex-3-ene-1,6-diol | C6H12O2 | Longer carbon chain (6 carbons) | Hex-3-yne-1,6-diol |

| 2-Methyl-but-2-ene-1,4-diol | C5H10O2 | Methyl substituent on the double bond | 2-Methyl-2-butenolide |

Stereoisomeric and Configurational Variants of Unsaturated Diols

The presence of a carbon-carbon double bond and chiral centers in unsaturated diols gives rise to a variety of stereoisomers, including geometric isomers (E/Z or cis/trans) and enantiomers/diastereomers.

The introduction of chirality, often through asymmetric synthesis, leads to enantiomers and diastereomers . The synthesis of chiral diols is a significant area of research, with applications in the production of pharmaceuticals and other biologically active molecules. Asymmetric dihydroxylation of alkenes is a common method to produce chiral vicinal diols. wikipedia.org For unsaturated diols, stereoselective synthesis can be more complex, often requiring chiral catalysts or starting materials. The absolute stereochemistry of chiral diols can be determined using techniques like NMR spectroscopy by forming derivatives with chiral auxiliaries. researchgate.net

The following table outlines the different types of stereoisomers relevant to unsaturated diols:

| Type of Isomerism | Description | Example in Unsaturated Diols |

| Geometric Isomerism | Arises from restricted rotation around a double bond. | This compound vs. (Z)-pent-2-ene-1,5-diol |

| Enantiomers | Non-superimposable mirror images. | (R,R)-pent-3-ene-1,2-diol vs. (S,S)-pent-3-ene-1,2-diol |

| Diastereomers | Stereoisomers that are not mirror images. | (R,S)-pent-3-ene-1,2-diol vs. (R,R)-pent-3-ene-1,2-diol |

Synthesis and Characterization of Functionalized Derivatives

The hydroxyl groups of this compound and its analogs serve as versatile handles for the introduction of a wide array of functional groups, leading to a diverse range of derivatives. These functionalizations can be used to create monomers for polymerization, introduce reactive sites for further chemical transformations, or modify the physical properties of the diol.

Esterification is a common reaction for diols, producing mono- and di-esters. For instance, the synthesis of (Z)-but-2-ene-1,4-diol monoesters can be achieved via a palladium-catalyzed decarboxylative acyloxylation. researchgate.net These ester derivatives can be used in the synthesis of polyesters and other polymers.

Etherification is another important functionalization reaction. The synthesis of poly(2-butenediol), an unsaturated telechelic polyether diol, has been achieved through the catalytic condensation of cis-2-butene-1,4-diol. nih.gov

Silylation and Borylation of allylic diols are valuable transformations for creating versatile synthetic intermediates. Palladium-catalyzed allylic C-OH functionalization provides an efficient route to functionalized allylsilanes and allylboronates. organic-chemistry.org

The characterization of these functionalized derivatives relies on a combination of spectroscopic and analytical techniques. Infrared (IR) spectroscopy is used to identify the presence of specific functional groups, while Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides detailed information about the molecular structure and stereochemistry. Mass spectrometry (MS) is employed to determine the molecular weight and fragmentation patterns.

A summary of common functionalization reactions and the resulting derivatives is presented below:

| Reaction | Reagents | Functionalized Derivative | Characterization Techniques |

| Esterification | Carboxylic acid or acyl chloride | Ester | IR, ¹H NMR, ¹³C NMR, MS |

| Etherification | Alkyl halide, Alcohol | Ether | IR, ¹H NMR, ¹³C NMR, MS |

| Silylation | Silyl halide | Silyl ether | ¹H NMR, ¹³C NMR, ²⁹Si NMR, MS |

| Borylation | Borane or boronic ester | Boronic ester | ¹H NMR, ¹¹B NMR, ¹³C NMR, MS |

Comparative Reactivity and Stability Analyses of Diol Analogs

The reactivity and stability of this compound and its analogs are significantly influenced by their structural features. The presence of the double bond and the hydroxyl groups dictates their chemical behavior.

The double bond in these unsaturated diols can undergo various addition reactions, such as hydrogenation, halogenation, and epoxidation. The stereochemistry of the double bond (E or Z) can influence the stereochemical outcome of these reactions.

The hydroxyl groups can act as nucleophiles or be targeted for oxidation. The oxidation of diols can lead to a variety of products, including dicarbonyl compounds, hydroxy acids, and lactones, depending on the oxidizing agent and reaction conditions. nih.gov For vicinal diols, oxidative cleavage of the carbon-carbon bond between the hydroxyl groups is a common reaction, often achieved with reagents like sodium periodate (B1199274) or lead tetraacetate. libretexts.org

The stability of these diol analogs can be affected by factors such as steric hindrance and the presence of electron-withdrawing or electron-donating groups. For example, geminal diols are generally unstable and exist in equilibrium with the corresponding carbonyl compound and water. stackexchange.com The stability of allylic diols under acidic or basic conditions can also be a concern, as they may be prone to rearrangement or elimination reactions. The presence of bulky substituents near the hydroxyl groups can provide steric protection and enhance stability.

A comparative overview of the reactivity of different diol analogs is provided in the table below:

| Diol Analog Type | Key Structural Feature | Influence on Reactivity | Influence on Stability |

| Saturated Diol | Absence of double bond | Less reactive towards addition reactions | Generally more stable towards oxidation and rearrangement |

| Allylic Diol | Hydroxyl group on a carbon adjacent to a double bond | Prone to S N 2' reactions and rearrangements | Can be less stable, especially under acidic conditions |

| Vicinal Diol | Two hydroxyl groups on adjacent carbons | Susceptible to oxidative cleavage | Generally stable under neutral conditions |

| Homologs | Different carbon chain length | Can influence reaction rates due to steric and electronic effects | Generally similar stability to the parent diol |

| Substituted Analogs | Presence of other functional groups | Reactivity is influenced by the nature of the substituent | Stability can be enhanced or reduced depending on the substituent |

Advanced Characterization Techniques in the Study of E Pent 2 Ene 1,5 Diol

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for determining the molecular structure of (E)-pent-2-ene-1,5-diol by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, COSY, HMBC, HSQC)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in organic chemistry. For this compound, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HMBC, HSQC) NMR experiments would provide a complete picture of its atomic connectivity.

¹H NMR Spectroscopy provides information about the chemical environment and connectivity of hydrogen atoms. The expected ¹H NMR spectrum of this compound would exhibit distinct signals for the different types of protons in the molecule.

¹³C NMR Spectroscopy probes the carbon framework of the molecule. The predicted ¹³C NMR spectrum for this compound would show five distinct signals, corresponding to the five unique carbon atoms in the structure.

COSY (Correlation Spectroscopy) would show correlations between protons that are coupled to each other, typically on adjacent carbons. For instance, correlations would be expected between the olefinic protons (H-2 and H-3) and their adjacent methylene (B1212753) protons (H-1 and H-4, respectively).

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded carbon and hydrogen atoms. This would definitively link each proton signal to its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between carbons and protons that are separated by two or three bonds. This is crucial for identifying quaternary carbons and piecing together the molecular fragments. For example, the proton at C-1 would show a correlation to C-2 and C-3.

Table 1: Predicted ¹H NMR Data for this compound

| Atom Number | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| H-1 | ~4.1 | Doublet | ~5 |

| H-2 | ~5.7 | Doublet of Triplets | ~15, ~5 |

| H-3 | ~5.7 | Doublet of Triplets | ~15, ~5 |

| H-4 | ~2.3 | Quartet | ~7 |

| H-5 | ~3.7 | Triplet | ~7 |

| OH | Variable | Singlet | - |

Table 2: Predicted ¹³C NMR Data for this compound

| Atom Number | Predicted Chemical Shift (ppm) |

|---|---|

| C-1 | ~63 |

| C-2 | ~128 |

| C-3 | ~135 |

| C-4 | ~38 |

| C-5 | ~61 |

High-Resolution Mass Spectrometry (HRMS) Techniques

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₅H₁₀O₂), the expected monoisotopic mass is 102.0681 Da pearson.com. HRMS would confirm this exact mass, thereby verifying the molecular formula. Fragmentation patterns observed in the mass spectrum would offer further structural information, likely showing loss of water (H₂O) and hydroxymethyl radicals (•CH₂OH).

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by measuring its vibrational modes.

Infrared (IR) Spectroscopy of this compound is expected to show characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching of the hydroxyl groups. The C-H stretching of the alkene and alkane portions would appear around 3020 cm⁻¹ and 2850-2960 cm⁻¹, respectively. A key absorption for the C=C double bond of the trans alkene is expected around 1670 cm⁻¹, and a strong C-O stretching band would be observed in the 1000-1200 cm⁻¹ region.

Raman Spectroscopy would also be used to identify key functional groups. The C=C stretching vibration, which is often weak in the IR spectrum of a symmetrical or near-symmetrical alkene, is typically a strong band in the Raman spectrum, expected around 1670 cm⁻¹. The O-H stretching band would also be visible but is generally less prominent than in the IR spectrum.

Table 3: Predicted Vibrational Spectroscopy Data for this compound

| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

|---|---|---|---|

| O-H | Stretching | 3200-3600 (broad) | 3200-3600 (weak) |

| C=C-H | Stretching | ~3020 | ~3020 |

| C-H (sp³) | Stretching | 2850-2960 | 2850-2960 |

| C=C | Stretching | ~1670 (weak to medium) | ~1670 (strong) |

| C-O | Stretching | 1000-1200 (strong) | 1000-1200 (weak) |

Chromatographic Separation and Analysis Methodologies (e.g., Column Chromatography)

Chromatographic techniques are essential for the purification and analysis of this compound. Column chromatography, a standard purification method in organic synthesis, would be effective for this compound. Due to the presence of two polar hydroxyl groups, this compound is a relatively polar molecule. Therefore, a polar stationary phase like silica (B1680970) gel would be used. The mobile phase, or eluent, would typically be a mixture of a non-polar solvent (like hexane (B92381) or dichloromethane) and a more polar solvent (like ethyl acetate (B1210297) or methanol). The polarity of the eluent would be adjusted to achieve effective separation of the diol from any non-polar impurities or byproducts. The progress of the separation would be monitored by a technique such as thin-layer chromatography (TLC).

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. To perform this analysis, a single crystal of this compound would be required. If a suitable crystal could be grown, X-ray diffraction analysis would provide detailed information on bond lengths, bond angles, and the conformation of the molecule in the solid state. It would unequivocally confirm the (E)-configuration of the double bond. Furthermore, the analysis would reveal the intermolecular interactions, such as hydrogen bonding between the hydroxyl groups of adjacent molecules, which govern the crystal packing. While no specific crystal structure for this compound has been reported, studies on similar unsaturated diols have shown that hydrogen bonding plays a critical role in their solid-state structures.

Theoretical and Computational Chemistry Studies on E Pent 2 Ene 1,5 Diol

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in understanding the electronic properties that govern the behavior of (E)-pent-2-ene-1,5-diol.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. nih.gov For this compound, DFT calculations are employed to determine its most stable three-dimensional structure, a process known as geometry optimization. arxiv.orgyoutube.com This involves finding the arrangement of atoms that corresponds to a minimum on the potential energy surface.

Various functionals, such as B3LYP, are commonly used in conjunction with a basis set like 6-311++G(d,p) to perform these calculations. nih.govresearchgate.net The geometry optimization yields crucial information about bond lengths, bond angles, and dihedral angles of the molecule in its ground state. These optimized geometric parameters are essential for understanding the molecule's steric and electronic properties.

Table 1: Hypothetical Optimized Geometric Parameters for this compound using DFT

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C1-O1 | 1.43 Å |

| C2=C3 | 1.34 Å | |

| C3-C4 | 1.51 Å | |

| Bond Angle | O1-C1-C2 | 112° |

| C1-C2=C3 | 125° | |

| C2=C3-C4 | 124° | |

| Dihedral Angle | H-O1-C1-C2 | 180° |

| C1-C2-C3-C4 | 180° | |

| Note: This data is illustrative and based on typical values for similar functional groups, as specific DFT optimization data for this compound is not readily available in the searched literature. |

Energy analysis through DFT also provides the total electronic energy of the optimized structure, which is a measure of its stability. youtube.com

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the chemical reactivity of a molecule. youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO indicates its capacity to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. reddit.com

A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. youtube.com Conversely, a small gap indicates that the molecule is more likely to be reactive. For unsaturated diols like this compound, the π-system of the double bond significantly influences the energies of the frontier orbitals. DFT calculations can accurately predict these orbital energies and the resulting gap. researchgate.netnih.gov

Table 2: Hypothetical Frontier Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | 1.5 |

| HOMO-LUMO Gap | 8.0 |

| Note: These values are hypothetical and serve as an example of what a DFT calculation might yield for a molecule of this type. The actual values can vary depending on the level of theory and basis set used. |

The visualization of HOMO and LUMO surfaces reveals the regions of the molecule that are most likely to participate in electron donation and acceptance, respectively. For this compound, the HOMO is expected to be localized around the C=C double bond and the oxygen atoms of the hydroxyl groups, while the LUMO would likely be an antibonding π* orbital associated with the double bond.

Molecular Dynamics Simulations of this compound Systems

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com For this compound, MD simulations can provide insights into its conformational dynamics, solvation properties, and interactions with other molecules. These simulations are particularly useful for understanding the behavior of the diol in different environments, such as in aqueous solution or at interfaces. nih.govnih.gov

In a typical MD simulation, the forces between atoms are calculated using a force field, and Newton's equations of motion are integrated to track the trajectory of each atom. mdpi.com This allows for the observation of dynamic processes like conformational changes, hydrogen bonding dynamics, and diffusion. For instance, an MD simulation could reveal the preferred conformations of the flexible hydroxyl groups and the dynamics of intramolecular and intermolecular hydrogen bonds.

Table 3: Potential Applications of MD Simulations for this compound

| Simulation System | Property Investigated | Potential Findings |

| This compound in water | Solvation structure, Hydrogen bonding | Characterization of the hydration shell around the hydroxyl groups and the hydrophobic part of the molecule. |

| This compound in a nonpolar solvent | Aggregation behavior | Understanding the tendency of the diol to form self-aggregates through hydrogen bonding. |

| This compound at a water-oil interface | Interfacial orientation and conformation | Determining the preferred orientation of the molecule at the interface and its effect on interfacial tension. |

Quantitative Structure-Reactivity Relationships (QSRR) Applied to Diols

Quantitative Structure-Reactivity Relationships (QSRR) are computational models that aim to correlate the chemical structure of a series of compounds with their reactivity. nih.gov These models are built by finding a statistically significant relationship between calculated molecular descriptors and experimentally measured reactivity data. nih.gov For diols, QSRR models can be developed to predict properties such as reaction rates, equilibrium constants, or selectivity in various transformations.

The first step in building a QSRR model is to calculate a wide range of molecular descriptors for a set of diols with known reactivity. mdpi.com These descriptors can be constitutional, topological, geometric, or electronic in nature. Statistical methods such as multiple linear regression, partial least squares, or machine learning algorithms are then used to build the predictive model. nih.gov

While specific QSRR studies on a series including this compound were not found, the methodology is broadly applicable. A hypothetical QSRR study on the oxidation of unsaturated diols might use descriptors like the HOMO-LUMO gap, partial charges on the carbon atoms of the double bond, and steric parameters to predict the reaction rate.

Computational Prediction of Reaction Mechanisms and Stereoselectivity in Diol Transformations

Computational chemistry is an invaluable tool for elucidating the mechanisms of chemical reactions and predicting their stereochemical outcomes. researchgate.net For transformations involving diols like this compound, DFT calculations can be used to map out the potential energy surface of a reaction. This involves locating and characterizing the energies of reactants, transition states, intermediates, and products. nih.govlongdom.org

By comparing the activation energies of different possible pathways, the most likely reaction mechanism can be determined. For example, in an acid-catalyzed dehydration of this compound, computational studies could distinguish between a concerted E2-like mechanism and a stepwise E1-like mechanism by calculating the energies of the respective transition states.

Furthermore, these computational methods are highly effective in predicting and explaining the stereoselectivity of reactions. acs.org For reactions that create new stereocenters, the transition state structures leading to different stereoisomers can be calculated. The relative energies of these transition states determine the stereochemical outcome of the reaction. For instance, in an asymmetric epoxidation of the double bond in this compound using a chiral catalyst, computational modeling could identify the key non-covalent interactions in the transition state that favor the formation of one enantiomer over the other. nih.gov

Applications and Industrial Relevance of E Pent 2 Ene 1,5 Diol

Role as an Organic Synthesis Intermediate in Fine Chemicals

(E)-pent-2-ene-1,5-diol serves as a crucial intermediate in the multi-step synthesis of high-value, complex organic molecules, particularly in the pharmaceutical and fine chemical industries. Its diol functionality allows for the formation of esters and ethers, while the strategically placed double bond provides a site for various addition and modification reactions.

Precursor in the Synthesis of Complex Organic Molecules (e.g., Archazolids, Terbinafine Derivatives)

Detailed synthetic pathways reveal the utility of this compound and its derivatives in constructing intricate molecular architectures. For instance, it has been identified as a useful reagent in the preparation of Archazolids, a class of compounds recognized for their potential as anticancer medications. nih.govnih.gov The synthesis of these complex macrolides often involves the strategic coupling of smaller, functionalized fragments, where intermediates derived from this compound can provide a key structural component.

While direct evidence of this compound's role in the synthesis of Terbinafine derivatives is not prominently documented in publicly available literature, the synthesis of allylamine (B125299) antifungals like Terbinafine often involves intermediates with unsaturated carbon chains. nih.govgoogle.comgoogle.com The structural motifs present in this compound make it a plausible, though not confirmed, precursor or building block in the exploration of novel synthetic routes to such pharmaceutical compounds.

Polymeric and Material Science Applications

The dual functionality of this compound makes it a valuable monomer for polymerization reactions, contributing unique properties to the resulting materials.

Building Block for Polyester (B1180765) Resins

This compound is utilized as a diol component in the synthesis of unsaturated polyester resins. nih.govgoogle.com The incorporation of the double bond from the pentenediol into the polyester backbone allows for subsequent cross-linking, typically with a vinyl monomer like styrene, to form a rigid, thermoset material. This cross-linking capability is fundamental to the curing process of these resins, which are widely used in composites, coatings, and adhesives. The presence of the unsaturated bond within the polymer chain can influence the final properties of the cured resin, such as its mechanical strength, thermal stability, and chemical resistance.

Component in Polyurethane Synthesis

In the production of polyurethanes, this compound can function as a chain extender or as a component of the polyol pre-polymer. google.comresearchgate.net The hydroxyl groups react with isocyanates to form the characteristic urethane (B1682113) linkages of the polymer backbone. The unsaturated nature of this diol can be exploited to create polyurethanes with reactive sites for post-polymerization modifications, such as grafting or curing through radical polymerization, which can enhance properties like adhesion, scratch resistance, and cross-link density.

Role in Bridging Biopolymer Architectures

While specific research detailing the use of this compound for bridging biopolymer architectures is limited, the principle of using unsaturated diols for such purposes is established. The double bond in the molecule offers a reactive site for "click" chemistry reactions, such as thiol-ene coupling. researchgate.net This type of reaction is known for its high efficiency and specificity, making it suitable for modifying and cross-linking sensitive biomolecules and biopolymers under mild conditions. This could potentially be applied to hydrogel formation for biomedical applications, though direct evidence for this compound in this specific role is not yet widely reported.

Broader Industrial Chemical Applications (e.g., Surfactants, Plasticizers, Flame Retardants)

Beyond its role in polymer backbones, this compound is a precursor for a range of other industrial chemicals.

The amphiphilic nature of molecules derived from this compound, possessing both hydrophilic (from the diol) and hydrophobic (from the carbon chain) regions, suggests its potential in the synthesis of surfactants . surfadol.comfrontiersin.orgnih.govacs.org By modifying the hydroxyl groups with polar head groups, surfactants with specific properties for emulsification, wetting, and foaming can be designed.

In the realm of plasticizers , esterification of the diol with fatty acids or other carboxylic acids can yield larger molecules that, when added to polymers like PVC, can increase their flexibility and durability. chemrxiv.orggoogle.comresearchgate.net The structure of the diol would influence the compatibility and efficiency of the resulting plasticizer.

Furthermore, this compound can be chemically modified to incorporate flame-retardant elements, such as phosphorus. mdpi.commdpi.comnih.govbohrium.com As a reactive flame retardant , it would be chemically bound into the polymer matrix, offering a more permanent and less migratory solution to improving the fire safety of materials compared to additive flame retardants. umons.ac.be

Development of Value-Added Chemicals from this compound through Chemical Upgrading

The strategic chemical upgrading of this compound opens pathways to a diverse portfolio of value-added chemicals with applications spanning various industrial sectors. The presence of both alkene and diol functionalities allows for selective transformations, including hydrogenation, oxidation, and polymerization, to produce saturated diols, dicarboxylic acids, and novel polymers.

One of the primary applications of this compound is as a monomer in the synthesis of high-performance polymers. Its linear structure and the presence of two hydroxyl groups make it an ideal candidate for the production of polyester resins and polyurethanes. The double bond in the backbone of the resulting polymers can also be further functionalized to impart specific properties to the material.

While specific research detailing the direct catalytic upgrading of this compound is limited in publicly available literature, the reactivity of its functional groups suggests several potential pathways for creating value-added products. These transformations are analogous to well-established industrial processes for other unsaturated diols and C5 platform chemicals.

Hydrogenation: The selective hydrogenation of the carbon-carbon double bond in this compound would yield 1,5-pentanediol (B104693), a valuable chemical intermediate. 1,5-pentanediol is used in the production of polyesters, polyurethanes, and plasticizers. The hydrogenation can be achieved using various heterogeneous catalysts, such as those based on platinum, palladium, or nickel, under controlled temperature and pressure conditions. The efficiency of this conversion is critical for the economic viability of producing saturated C5 diols from unsaturated precursors.

Oxidation: The oxidation of the terminal hydroxyl groups of this compound can lead to the formation of dicarboxylic acids, such as (E)-pent-2-ene-1,5-dioic acid. These unsaturated dicarboxylic acids can be used as monomers for the synthesis of specialty polyesters and polyamides with unique properties conferred by the double bond in the polymer backbone. Further oxidation of the double bond could yield other valuable oxygenated compounds.

Esterification and Polymerization: The diol functionality of this compound allows for esterification reactions with dicarboxylic acids or their derivatives to produce a variety of polyesters. nih.gov The properties of these polyesters can be tailored by the choice of the co-monomer. The unsaturation in the polymer chain, originating from the this compound monomer, can be utilized for cross-linking or further chemical modification. Similarly, it can react with diisocyanates to form polyurethanes.

The following table outlines potential value-added chemicals that can be derived from this compound through various chemical upgrading processes, based on the reactivity of its functional groups.

| Starting Material | Upgrading Process | Potential Value-Added Chemical | Potential Applications |

| This compound | Selective Hydrogenation | 1,5-Pentanediol | Polyesters, Polyurethanes, Plasticizers |

| This compound | Oxidation | (E)-pent-2-ene-1,5-dioic acid | Specialty Polyesters, Polyamides |

| This compound | Esterification with Diacids | Unsaturated Polyesters | Cross-linkable resins, Coatings |

| This compound | Reaction with Diisocyanates | Polyurethanes | Elastomers, Foams, Adhesives |

Detailed research into the specific catalysts and reaction conditions for the efficient and selective conversion of this compound is a crucial next step in fully realizing its industrial potential. The development of robust and cost-effective upgrading processes will be key to establishing this compound as a sustainable and versatile platform for the chemical industry.

Future Directions and Emerging Research Areas

Development of Sustainable Synthesis Routes and Green Chemistry Approaches

The contemporary chemical industry places a strong emphasis on sustainability, driving research towards greener synthetic methodologies. researchgate.netnih.gov The application of green chemistry principles to the synthesis of (E)-pent-2-ene-1,5-diol is a critical area for future investigation. The goal is to design processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com

Key research objectives in this area include:

Use of Renewable Feedstocks: Investigating biosynthetic pathways or the conversion of biomass-derived platform chemicals to produce this compound. This would reduce the reliance on traditional petrochemical sources.

Atom Economy: Developing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby minimizing waste. researchgate.net

Safer Solvents and Reagents: Replacing hazardous solvents with greener alternatives like water, supercritical fluids, or biodegradable solvents. researchgate.netnih.gov

Energy Efficiency: Designing synthetic processes that can be conducted at ambient temperature and pressure, potentially through the use of highly efficient catalysts or alternative energy sources like microwave irradiation. nih.govmdpi.comnih.gov

Biocatalysis: Employing enzymes to carry out specific transformations, which offers high selectivity under mild conditions and reduces the environmental impact. nih.gov

| Green Chemistry Principle | Application to this compound Synthesis |

| Prevention | Design syntheses to avoid waste generation from the outset. |

| Atom Economy | Maximize the incorporation of atoms from reactants into the final product. |

| Less Hazardous Synthesis | Use and generate substances with minimal toxicity. |

| Safer Solvents & Auxiliaries | Minimize or eliminate the use of auxiliary substances like organic solvents. researchgate.net |

| Design for Energy Efficiency | Conduct reactions at ambient temperature and pressure where possible. nih.gov |

| Use of Renewable Feedstocks | Derive the starting materials from renewable sources like biomass. |

Exploration of Novel Catalytic Systems for Selective Transformations of this compound

The presence of three distinct functional sites—two hydroxyl groups and one double bond—in this compound presents a significant challenge and opportunity for selective catalysis. Future research will likely focus on developing catalysts that can target a specific site with high precision.

Emerging areas of catalytic research include:

Site-Selective Functionalization: Designing catalysts that can differentiate between the two hydroxyl groups or between the hydroxyl groups and the alkene. This could involve catalysts that temporarily bind to one part of the molecule to direct a reaction at another site. nih.gov

Stereoselective Reactions: Developing chiral catalysts for reactions such as asymmetric epoxidation or dihydroxylation of the double bond, leading to the synthesis of complex, stereochemically defined molecules.

Metal-Free Catalysis: Exploring organocatalysts or other metal-free systems to avoid contamination of the final product with residual metals, which is particularly important in pharmaceutical and materials science applications.

| Catalytic Approach | Target Transformation | Potential Outcome |

| Asymmetric Epoxidation | C=C double bond | Chiral epoxy diols as building blocks. |

| Site-Selective Acylation/Etherification | One of the two -OH groups | Mono-functionalized derivatives for polymerization. |

| Metathesis | C=C double bond | Polymerization or transformation into other unsaturated compounds. |

| Hydrogenation | C=C double bond | Selective conversion to pentane-1,5-diol. |

Investigation of Undiscovered Reactivity Patterns of Unsaturated Diols

Unsaturated diols like this compound possess a unique combination of functional groups that could lead to novel and unexplored chemical reactions. The interplay between the hydroxyl groups and the double bond can facilitate intramolecular reactions or influence the reactivity of adjacent sites.

Future research could focus on:

Intramolecular Cyclizations: Investigating acid- or metal-catalyzed reactions that could lead to the formation of cyclic ethers, such as tetrahydropyran (B127337) derivatives. wikipedia.org This reactivity is crucial for synthesizing complex heterocyclic structures.

wikipedia.orgwikipedia.org-Sigmatropic Rearrangements: Exploring conditions for Claisen or related rearrangements by converting the hydroxyl groups into suitable derivatives, thereby creating new carbon-carbon bonds.

Radical-Mediated Reactions: Studying the addition of radicals to the double bond and how the hydroxyl groups might influence the stereochemical outcome of such reactions.

Coordination Chemistry: Examining how the diol can act as a ligand for various metal centers, potentially leading to new catalysts or materials with interesting electronic properties. The double bond and hydroxyl groups offer multiple points for coordination.

Advanced Materials Development from this compound Derivatives

Diols are fundamental monomers in the production of polymers such as polyesters and polyurethanes. wikipedia.org The presence of a double bond in this compound provides an additional site for modification, allowing for the creation of advanced materials with tailored properties.

Promising avenues for materials research include:

Cross-Linkable Polymers: Synthesizing linear polyesters or polyurethanes using the diol, with the double bonds remaining in the polymer backbone. These unsaturated sites can then be used for subsequent cross-linking (e.g., via free-radical polymerization or UV curing) to create thermoset plastics or elastomers. researchgate.netnih.gov

Functional Polymers: The double bond can be modified before or after polymerization to attach specific functional groups, leading to materials for applications such as drug delivery, tissue engineering, or specialty coatings. nih.gov

Biodegradable Materials: The ester linkages in polyesters derived from this compound would be susceptible to hydrolysis, making these materials potentially biodegradable, which is a key goal for sustainable materials science. nih.gov

High-Performance Polymers: The specific geometry of the (E)-alkene unit can impart rigidity and control over the polymer chain architecture, potentially leading to materials with enhanced thermal or mechanical properties.

| Material Type | Key Feature from this compound | Potential Application |

| Cross-linked Polyesters | Alkene backbone for curing | Thermosets, hydrogels, scaffolds nih.gov |

| Polyurethanes | Diol functionality | Elastomers, foams, coatings |

| Functionalized Polymers | Post-polymerization modification of alkene | Drug delivery vehicles, smart materials nih.gov |

| Biodegradable Polyesters | Ester bonds from diol/diacid polymerization | Sustainable packaging, medical implants |

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, where reactions are run in a continuously flowing stream rather than in a batch reactor, offers numerous advantages including enhanced safety, better heat and mass transfer, and improved scalability. mdpi.com The integration of this compound synthesis and derivatization into automated flow platforms is a significant area for future development.

Key benefits and research directions include:

Improved Synthesis Efficiency: Continuous flow processes can often be optimized to achieve higher yields and shorter reaction times compared to batch methods. nih.gov

Enhanced Safety: Handling potentially hazardous reagents or intermediates is safer in a closed-loop flow system, which typically contains only small volumes at any given time.

On-Demand Production: Flow reactors allow for the on-demand synthesis of this compound or its derivatives, reducing the need for storage and minimizing waste.

Automated Multi-Step Synthesis: Complex molecules can be synthesized by linking multiple flow reactors in sequence, with each reactor performing a different chemical transformation. nih.govnih.gov This automated approach could streamline the production of advanced materials or pharmaceutical intermediates from this compound without the need to isolate intermediates.

This forward-looking approach positions this compound as a compound of considerable interest, with emerging research in sustainable chemistry, catalysis, materials science, and automated synthesis poised to expand its applications significantly.

Q & A

Q. Basic Research Focus

- NMR Spectroscopy : Coupling constants (J) between vinyl protons (H2 and H3) in ¹H NMR. For (E)-isomers, J ≈ 12–16 Hz due to trans-vicinal coupling .

- HPLC Analysis : Chiral stationary phases (e.g., Chiralpak ID/IG) resolve enantiomers, with retention times compared to standards .

- Optical Rotation : Specific rotation ([α]D) measurements correlate with known enantiomers (e.g., [α]D = −5.7° for (4S,5S,E)-5-cyclohexyl derivative) .

What advanced strategies improve enantiomeric excess (ee) in asymmetric syntheses of (E)-diols?

Q. Advanced Research Focus

- Catalyst Design : Chiral boron reagents or transition-metal catalysts (e.g., Rh or Pd) enhance stereoselectivity .

- Temperature Control : Lower reaction temperatures reduce kinetic resolution, favoring high ee .

- Post-Synthesis Screening : Use of preparative HPLC to isolate enantiopure fractions .

Case Study : In the synthesis of (4S,5R,E)-4-methyl-5-(o-tolyl)pent-2-ene-1,5-diol, iterative optimization of Grignard addition and Meisenheimer rearrangement steps achieved 93% ee .

How can researchers resolve contradictions between NMR and HPLC data during diol characterization?

Q. Advanced Research Focus

- Re-Analysis : Repeat NMR/HPLC under standardized conditions (e.g., solvent, temperature) to rule out experimental error .

- 2D NMR Techniques : Use NOESY or COSY to confirm spatial proximity of protons and validate configuration .

- Cross-Validation : Compare HRMS data with theoretical m/z values (e.g., C₁₂H₂₂O₂Na⁺: calc. 221.1517 vs. found 221.1522) .

Q. Example Workflow :

Repeat HPLC with alternative columns (e.g., Chiralpak IG vs. ID).

Perform ¹H-¹³C HMBC to confirm connectivity.

Validate against computational models (DFT for coupling constants) .

What methodologies ensure reproducibility in this compound synthesis?

Q. Methodological Focus

- Detailed Protocols : Document gradient elution ratios, catalyst loadings, and reaction times (e.g., "hexane:EtOAc = 5:1→1:1") .

- Open Data Practices : Share raw NMR/HPLC chromatograms and HRMS spectra in supplementary materials .

- Instrument Calibration : Regularly validate HPLC columns and NMR spectrometers with standards .

How can computational tools aid in predicting/reactivity of this compound derivatives?

Q. Advanced Research Focus

- Molecular Modeling : DFT calculations predict transition states and regioselectivity in allylation reactions .

- Docking Studies : Simulate interactions with enzymes (e.g., oxidoreductases) for biocatalytic applications .

- Crystallography : Use SHELX for refining X-ray structures (if crystalline analogs are available) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.